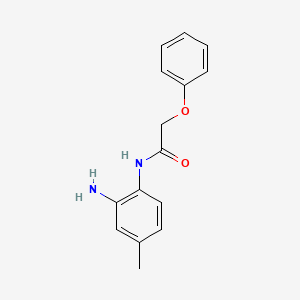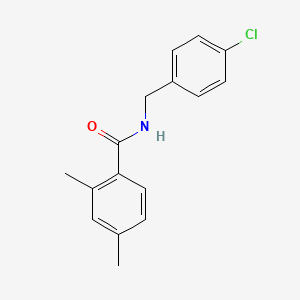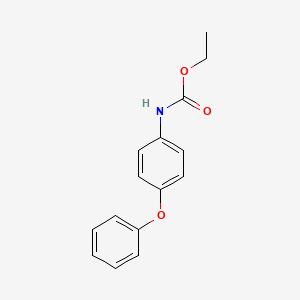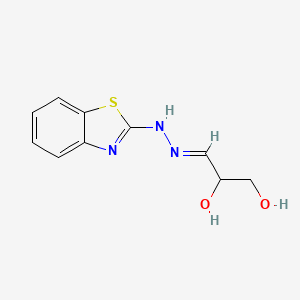![molecular formula C17H16ClNO2 B5889406 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5889406.png)
2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline, commonly known as CPTIQ, is a tetrahydroisoquinoline derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CPTIQ is a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of the neurotransmitter acetylcholine (ACh). The inhibition of these enzymes leads to an increase in the concentration of ACh in the synaptic cleft, which can improve cognitive function and memory.
Mechanism of Action
The mechanism of action of CPTIQ involves the inhibition of 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE. 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE are enzymes that break down ACh in the synaptic cleft. ACh is a neurotransmitter that is involved in cognitive function and memory. The inhibition of 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE leads to an increase in the concentration of ACh in the synaptic cleft, which can improve cognitive function and memory. Furthermore, CPTIQ has been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation induced by Aβ.
Biochemical and Physiological Effects:
CPTIQ has been shown to have potent inhibitory activity against 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE. The inhibition of these enzymes leads to an increase in the concentration of ACh in the synaptic cleft, which can improve cognitive function and memory. Furthermore, CPTIQ has been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation induced by Aβ. In animal studies, CPTIQ has been shown to improve cognitive function and memory in AD models.
Advantages and Limitations for Lab Experiments
One advantage of CPTIQ is its potent inhibitory activity against 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE, which can improve cognitive function and memory. Furthermore, CPTIQ has been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation induced by Aβ. However, one limitation of CPTIQ is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
For the research on CPTIQ include the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its efficacy and safety in clinical trials. Furthermore, the mechanism of action of CPTIQ needs to be further elucidated to better understand its therapeutic potential. Finally, the potential of CPTIQ in the treatment of other neurodegenerative disorders such as Parkinson's disease and Huntington's disease needs to be explored.
In conclusion, CPTIQ is a tetrahydroisoquinoline derivative that has shown promising potential as a therapeutic agent in the treatment of AD. CPTIQ inhibits 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE, which can improve cognitive function and memory. Furthermore, CPTIQ has antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation induced by Aβ. The development of CPTIQ as a therapeutic agent requires further research to optimize its pharmacological properties and evaluate its efficacy and safety in clinical trials.
Synthesis Methods
The synthesis of CPTIQ involves the condensation of 2-chlorophenylacetic acid with tetrahydroisoquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by column chromatography to obtain pure CPTIQ.
Scientific Research Applications
CPTIQ has been extensively studied for its potential therapeutic properties in the treatment of Alzheimer's disease (AD). AD is a neurodegenerative disorder characterized by the progressive loss of cognitive function and memory. The primary pathology of AD is the accumulation of beta-amyloid (Aβ) plaques and neurofibrillary tangles (NFTs) in the brain. Aβ is known to induce oxidative stress and inflammation, which can lead to neuronal damage and death. CPTIQ has been shown to inhibit 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE, which can prevent the breakdown of ACh and increase its concentration in the synaptic cleft. This can improve cognitive function and memory in AD patients. Furthermore, CPTIQ has been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation induced by Aβ.
properties
IUPAC Name |
2-(2-chlorophenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-7-3-4-8-16(15)21-12-17(20)19-10-9-13-5-1-2-6-14(13)11-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYMBDXTUGTOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641420 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5889325.png)

![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5889331.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5889344.png)


![3-amino-6-tert-butyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B5889360.png)

![methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5889369.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5889377.png)


